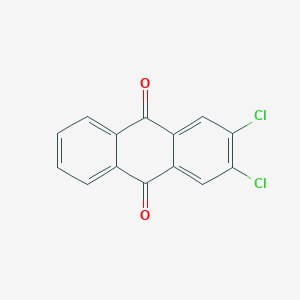

2,3-Dichloroanthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYPNTLKDIYIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284542 | |

| Record name | 2,3-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-45-7 | |

| Record name | 2,3-Dichloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Understanding the Core Utility of 2,3-Dichloroanthraquinone

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloroanthraquinone

To the researchers, chemists, and drug development professionals who will utilize this guide, it is crucial to view this compound not merely as a chemical entity defined by its properties, but as a strategic molecular scaffold. Its true value lies in its inherent reactivity and potential for structural elaboration. The anthraquinone core provides a rigid, planar structure known for its ability to intercalate with biological macromolecules, a feature famously exploited in anticancer agents like doxorubicin.[1] The addition of two chlorine atoms at the 2 and 3 positions transforms this stable core into a versatile platform for synthesis. These halogens are not passive substituents; they are reactive handles, activating the molecule for nucleophilic substitution, thereby opening a gateway to a vast library of novel derivatives with potential therapeutic applications.[2][3] This guide is structured to provide not just the fundamental data but also the scientific context needed to harness this potential effectively and safely.

Core Physicochemical & Structural Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These parameters govern solubility for reaction and formulation, dictate purification strategies, and inform safety protocols. This compound is a chlorinated derivative of anthraquinone, also known by synonyms such as 2,3-Dichloro-9,10-anthraquinone and its National Service Center number, NSC 37582.[2][4][5]

The key quantitative physicochemical properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [4][5][6][7] |

| Molecular Weight | 277.10 g/mol | [2][4][5] |

| Exact Mass | 275.9744848 u | [2][4] |

| Appearance | Yellow solid (inferred) | [8] |

| Melting Point | 267 °C | [2][4][6][7] |

| Boiling Point | 455.2 °C at 760 mmHg | [2][4][6] |

| Density | 1.514 g/cm³ | [2][4][6] |

| Water Solubility | Insoluble (2.1 x 10⁻⁵ g/L at 25 °C) | [5] |

| Organic Solubility | Soluble in acetone, conc. H₂SO₄; sparingly in ethanol, benzene, chloroform. | [8][9] |

| Vapor Pressure | 1.79 x 10⁻⁸ mmHg at 25 °C | [2] |

| Flash Point | 191.7 °C | [2][4][6] |

| LogP (Octanol/Water) | 3.7688 | [2][4][6] |

| Hydrogen Bond Donors | 0 | [2][4] |

| Hydrogen Bond Acceptors | 2 | [2][4] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of any chemical intermediate. For this compound, a combination of techniques provides a unique fingerprint.

Mass Spectrometry (MS)

The primary utility of MS in this context is the confirmation of the molecular weight and elemental composition.

-

Expected M/z: The exact mass of 275.9744848 u allows for high-resolution mass spectrometry (HRMS) to confirm the molecular formula C₁₄H₆Cl₂O₂ with high confidence.[2][4]

-

Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern of three peaks:

-

M peak: (both ³⁵Cl) at ~100% relative intensity.

-

M+2 peak: (one ³⁵Cl, one ³⁷Cl) at ~65% relative intensity.

-

M+4 peak: (both ³⁷Cl) at ~10% relative intensity. Observing this M:M+2:M+4 ratio is a definitive indicator of a dichlorinated compound.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. Based on the spectra of anthraquinone and its halogenated derivatives, the following absorption bands are expected for this compound:[10][11]

-

~1670-1680 cm⁻¹ (strong, sharp): This prominent peak corresponds to the C=O stretching vibration of the quinone carbonyl groups. Its position and intensity are characteristic of the anthraquinone system.

-

~1580-1600 cm⁻¹ (strong): Aromatic C=C stretching vibrations within the fused ring system.

-

~1280-1350 cm⁻¹: C-C stretching within the aromatic skeleton.

-

~700-850 cm⁻¹ (strong): C-Cl stretching vibrations. The exact position can help confirm the presence of the chlorine substituents.

-

~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecular structure by probing the chemical environment of each proton and carbon atom.

-

¹H NMR: The molecule has three sets of chemically non-equivalent aromatic protons. The expected spectrum would show:

-

Two protons on the unsubstituted benzene ring, likely appearing as a multiplet in the downfield region (~8.2-8.4 ppm), analogous to the protons at positions 1,4,5,8 in the parent anthraquinone.[11]

-

Two other protons on the same ring, appearing as another multiplet slightly upfield (~7.7-7.9 ppm).

-

Two protons on the dichlorinated ring, each appearing as a singlet in the aromatic region. Their exact chemical shift would be influenced by the deshielding effect of the adjacent chlorine and carbonyl groups.

-

-

¹³C NMR: Due to molecular symmetry, 7 unique carbon signals would be expected in the ¹³C NMR spectrum, plus the signals for the substituted carbons.[12] Characteristic signals would include two distinct carbonyl carbons (~180-185 ppm) and several aromatic carbons, with those bonded to chlorine showing a significant shift.

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its scalable synthesis and the predictable reactivity of its chloro-substituents.

Synthetic Pathway Overview

While multiple routes exist for chloroanthraquinones, a common industrial approach involves the chlorination of an anthraquinone precursor.[8][13] A patented method provides a robust framework for synthesizing chloroanthraquinones from nitroanthraquinones, avoiding the use of heavy metals.[14][15] This process involves the in situ generation of a potent chlorinating agent.

Caption: General workflow for chloroanthraquinone synthesis.[14][15]

Detailed Synthetic Protocol (Exemplary)

This protocol is adapted from established methods for chloroanthraquinone synthesis.[14][15] Causality: The use of an in situ prepared reagent ensures maximum reactivity and avoids handling unstable chlorinating agents. The high reaction temperature is necessary to overcome the activation energy for aromatic substitution on the deactivated anthraquinone ring.

-

Reagent Preparation: In a three-necked flask under an inert atmosphere, combine dichlorophenylphosphine and phenylphosphonyl dichloride.

-

Chlorine Gas Introduction: While maintaining the temperature at or below 30°C, bubble chlorine gas through the mixture until the solution becomes a transparent, pale yellow. This indicates the formation of the tetrachlorophenylphosphine chlorinating agent.

-

Reaction Initiation: Add the nitroanthraquinone starting material to the flask.

-

Heating: Raise the temperature to 160-180°C and maintain for 4-6 hours with stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling, carefully pour the reaction mixture into water. Neutralize the solution to a pH of ~7.0 using a 50% NaOH solution.

-

Extraction: Perform a liquid-liquid extraction using ethyl acetate to move the organic product from the aqueous phase.

-

Washing and Drying: Wash the combined organic phases with saturated brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by crystallization from a suitable solvent (e.g., toluene or ethanol) to yield the final product.

Core Reactivity: Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the anthraquinone core, combined with the electronegativity of the chlorine atoms, makes the C2 and C3 positions susceptible to nucleophilic aromatic substitution (SₙAr). This is the most important reaction for this scaffold in drug discovery and materials science.[2] It allows for the introduction of diverse functionalities.

A prime example is the synthesis of dyes, where amines or phenols are used as nucleophiles to displace the chlorine atoms.[3]

Caption: Nucleophilic substitution at the C2/C3 positions.

Applications in Drug Discovery and Materials Science

While this compound itself is not a therapeutic agent, it is a high-value starting material. The broader anthraquinone class is a rich source of pharmacologically active compounds.[16]

-

Anticancer Drug Design: The anthraquinone framework is a privileged scaffold for anticancer agents, primarily due to its ability to intercalate DNA and inhibit topoisomerase II, an enzyme critical for cancer cell replication.[1] By using this compound, medicinal chemists can synthesize novel derivatives with modified side chains at the 2 and 3 positions to optimize DNA binding, improve cell permeability, enhance selectivity for cancer cells, and reduce cardiotoxicity associated with classic drugs like doxorubicin.[1]

-

NTPDase Inhibitors: Modified anthraquinone derivatives have been successfully developed as potent and selective inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are therapeutic targets for inflammation and cancer.[17] The synthesis of these complex inhibitors often relies on reactive intermediates like chlorinated anthraquinones.

-

Dyes and Functional Materials: It serves as a key intermediate in the synthesis of vat dyes and pigments.[2] The substituted anthraquinones can exhibit unique photophysical properties, making them candidates for use in fluorescent probes and sensor technologies.[18]

Caption: From core scaffold to diverse applications.

Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21] Avoid all personal contact.[21]

-

Toxicity: Assume the compound is toxic if swallowed, based on data from analogues like DDQ.[19][21] Ingestion of related nitriles and quinones can be hazardous.[21] Avoid creating dust, as inhalation may cause respiratory irritation or more severe health effects.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.[21]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

| Hazard Category | Precaution / Response | Source(s) |

| Ingestion | Assumed toxic. Rinse mouth, seek immediate emergency medical attention. | [19] |

| Inhalation | Avoid breathing dust. May cause respiratory irritation. Move to fresh air. | [21] |

| Skin Contact | May cause irritation. Wash with plenty of soap and water. | [19] |

| Eye Contact | May cause irritation. Rinse cautiously with water for several minutes. | [19] |

References

-

This compound - LookChem. [Link]

-

This compound | CAS#:84-45-7 | Chemsrc. [Link]

- CN101717329A - Synthesis method of chloroanthraquinone - Google P

- JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google P

- CN101717329B - Synthesis method of chloroanthraquinone - Google P

-

2,3-Dichloro-9,10-anthraquinone - SpectraBase. [Link]

-

2,3-DICHLORO-5,6-DICYANO-P- BENZOQUINONE FOR SYNTHESIS MSDS - Loba Chemie. [Link]

-

2-Chloroanthraquinone | C14H7ClO2 | CID 8553 - PubChem. [Link]

-

Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - Frontiers. [Link]

-

α-CHLOROANTHRAQUINONE - Organic Syntheses Procedure. [Link]

-

synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review - ResearchGate. [Link]

-

Anthraquinone - Sciencemadness Wiki. [Link]

-

Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed. [Link]

-

Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone - DergiPark. [Link]

-

Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed. [Link]

Sources

- 1. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | CAS#:84-45-7 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 84-45-7 [m.chemicalbook.com]

- 8. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2-Chloroanthraquinone | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anthraquinone(84-65-1) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 15. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 16. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. lobachemie.com [lobachemie.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2,3-Dichloroanthraquinone

This compound is a significant chlorinated derivative of anthraquinone. Its chemical structure, characterized by the presence of two chlorine atoms on the anthraquinone core, imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of functional organic molecules.[1] Primarily, it serves as a crucial building block in the production of advanced dyes and pigments.[1] The specific substitution pattern of the chlorine atoms influences the final color and properties of these colorants. Beyond its role in materials science, the anthraquinone scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are often explored for their potential biological activities. This guide provides a comprehensive overview of the synthetic pathways to this compound, offering in-depth technical details and practical insights for researchers in organic synthesis and drug development.

Part 1: The Primary Synthetic Route: A Two-Step Approach from o-Dichlorobenzene

The most direct and industrially relevant synthesis of this compound proceeds through a classic two-step sequence: a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. This pathway leverages readily available starting materials and well-established reaction principles.

Step 1: Friedel-Crafts Acylation of o-Dichlorobenzene with Phthalic Anhydride

The initial step involves the electrophilic aromatic substitution of o-dichlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction forms the key intermediate, 2-(3,4-dichlorobenzoyl)benzoic acid.

Mechanism and Regioselectivity:

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[2] In this reaction, the Lewis acid activates the phthalic anhydride, generating a highly electrophilic acylium ion. The o-dichlorobenzene, though deactivated by the electron-withdrawing chlorine atoms, acts as the nucleophile.

The regioselectivity of the acylation is governed by the directing effects of the two chlorine substituents. While halogens are deactivating, they are ortho-, para-directing. In the case of o-dichlorobenzene, the incoming electrophile is directed to the positions ortho and para to the chlorine atoms. Steric hindrance plays a significant role in favoring substitution at the less hindered position, leading predominantly to the formation of 2-(3,4-dichlorobenzoyl)benzoic acid.

Sources

Introduction: The Strategic Importance of 2,3-Dichloroanthraquinone

An In-Depth Technical Guide to 2,3-Dichloroanthraquinone (CAS No. 84-45-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a chlorinated derivative of anthraquinone, a polycyclic aromatic quinone.[1] Its chemical backbone, the 9,10-anthracenedione structure, is a privileged scaffold in medicinal chemistry and materials science, most notably as the core of many commercial dyes and pigments. The introduction of two chlorine atoms at the 2 and 3 positions significantly modulates the electronic properties of the quinone system.[1] This substitution enhances the molecule's reactivity towards nucleophiles and serves as a critical intermediate for the synthesis of a wide range of functionalized anthraquinone derivatives.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in a reaction system, its solubility, and its safety profile. This compound is a solid, yellow crystalline powder with poor aqueous solubility.[2][3] Its key properties are summarized below.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 84-45-7 | [2][4][5][6] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [2][4][5] |

| Molecular Weight | 277.10 g/mol | [4][5] |

| Exact Mass | 275.9744848 u | [1][5] |

| Physical Properties | ||

| Melting Point | 267 °C | [1][4][5] |

| Boiling Point | 455.2 °C at 760 mmHg | [1][4][5] |

| Density | 1.514 g/cm³ | [1][4][5] |

| Flash Point | 191.7 °C | [1][4][5] |

| Water Solubility | Insoluble (2.1E-5 g/L at 25 °C) | [2] |

| Computed Properties | ||

| XLogP3 | 4.6 | [1][5] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][5] |

| Topological Polar Surface Area | 34.1 Ų | [2][5] |

| Heavy Atom Count | 18 | [1][5] |

Synthesis Pathways

The synthesis of chloroanthraquinones can be approached through various methods, often involving direct chlorination or starting from functionalized precursors. A common industrial approach involves the reaction of a substituted anthraquinone with a chlorinating agent. For instance, a patented method describes the synthesis of chlorinated anthraquinones from nitroanthraquinones using a tetrachlorophenylphosphine reagent, which avoids the use of heavy metals.[7]

Diagram: General Synthesis Workflow

Caption: Generalized workflow for chloroanthraquinone synthesis.

Representative Synthetic Protocol

The following protocol is a representative example based on established principles for the synthesis of chlorinated anthraquinones.[7] Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.

-

Reagent Preparation (In Situ): In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare the chlorination reagent. For example, tetrachlorophenylphosphine can be generated by passing chlorine gas through a mixture of dichlorophenylphosphine and phenylphosphonic dichloride at a controlled temperature (e.g., ≤30°C).[7]

-

Reaction: To the freshly prepared chlorination reagent, add the anthraquinone precursor (e.g., 2-nitroanthraquinone). Heat the mixture under an inert atmosphere to 160–180°C and maintain for 4–6 hours with vigorous stirring.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water. Neutralize the acidic solution to a pH of ~7.0 using a base, such as a 50% sodium hydroxide solution.[7]

-

Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x with 100mL portions) to ensure complete recovery.[7]

-

Washing and Drying: Combine the organic phases and wash with a saturated brine solution to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[7]

-

Isolation and Purification: Remove the drying agent by filtration. Concentrate the filtrate using a rotary evaporator to reduce the volume. Cool the concentrated solution in an ice bath to induce crystallization.[7] Collect the precipitated crystals by suction filtration.

-

Validation: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value (267°C).[1][4][5] Confirm the structure and purity using spectroscopic methods (¹³C NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its aromatic core, which is enhanced by the electron-withdrawing effects of both the carbonyl groups and the chlorine substituents. This makes the chlorinated positions (C-2 and C-3) susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is the cornerstone of its utility as a chemical intermediate.

A prime example is its reaction with amines to produce 1,4-diamino-2,3-dichloroanthraquinone derivatives, which are important precursors for dyes.[8][9][10] The reaction proceeds through a classic addition-elimination mechanism.

Diagram: Nucleophilic Aromatic Substitution (SₙAr) Mechanism

Caption: Generalized mechanism for SₙAr on this compound.

Causality of Reactivity:

-

Activation: The two carbonyl groups strongly withdraw electron density from the aromatic rings via resonance and induction, making the entire ring system electron-deficient and thus "activated" for nucleophilic attack.

-

Stabilization: The negative charge of the intermediate (Meisenheimer complex) is stabilized by delocalization onto the electron-withdrawing carbonyl groups. This stabilization lowers the activation energy of the first, rate-determining step.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the rapid second step (elimination) to restore aromaticity.

This predictable reactivity allows for the rational design of derivatives by selecting appropriate nucleophiles (e.g., amines, alkoxides, thiolates) to displace one or both chlorine atoms.

Applications in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of dyes and high-performance pigments.[1] Its derivatives are valued for their vibrant colors and stability.[9]

-

Vat Dyes: Functionalized anthraquinones are precursors to vat dyes, which are known for their excellent lightfastness and durability, particularly for coloring cotton textiles.

-

Disperse Dyes: The synthesis of compounds like 1,4-diamino-2,3-dicyanoanthraquinone from precursors related to this compound leads to important disperse dyes, such as Disperse Blue 60, used for coloring polyester fibers.[11]

-

Functional Materials: The rigid, planar structure of the anthraquinone core, combined with the ability to introduce various functional groups via the chloro-substituents, makes it a target for creating materials with specific optical or electronic properties, including dichroic dyes for liquid crystal displays (LCDs).[12]

Analytical Characterization

Unambiguous identification and purity assessment of this compound are critical for its use in synthesis. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Expected Features | Rationale & Interpretation | Source(s) |

| ¹³C NMR | ~180 ppm (C=O), 125-145 ppm (aromatic C) | The carbonyl carbons are highly deshielded and appear far downfield. The spectrum will show distinct signals for the substituted and unsubstituted aromatic rings. | [13] |

| IR Spectroscopy | ~1670 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=C aromatic stretch), ~800-900 cm⁻¹ (C-Cl stretch) | The strong absorption for the conjugated ketone is characteristic of the quinone structure. The C-Cl stretch confirms the presence of the halogen substituents. | [14] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 276, Isotopic pattern (M+2, M+4) | The molecular weight is 277.1, but the nominal mass is 276 (for ³⁵Cl). The presence of two chlorine atoms will produce a characteristic isotopic cluster with a ratio of approximately 9:6:1 for the M⁺, M+2, and M+4 peaks, respectively, providing definitive evidence for dichlorination. | [14] |

Safety and Toxicology

Detailed toxicological data for this compound itself is not widely available in the provided search results.[2] However, related chlorinated quinones and anthraquinone derivatives warrant careful handling. Safety data sheets for similar compounds indicate potential hazards. For example, the related compound 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is classified as toxic if swallowed and releases toxic gas upon contact with water.[15]

General Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be considered hazardous waste.[15]

Conclusion

This compound is more than a simple chlorinated aromatic; it is a strategic building block whose value lies in its predictable and versatile reactivity. The electron-deficient nature of its core, activated by both quinone and chloro substituents, makes it an ideal substrate for SₙAr reactions, opening a gateway to a vast array of functionalized anthraquinone derivatives. For researchers in dye chemistry, materials science, and synthetic methodology, a thorough understanding of its properties, handling, and reaction mechanisms is essential for leveraging its full synthetic potential.

References

-

This compound. LookChem. [Link]

-

This compound | CAS#:84-45-7. Chemsrc. [Link]

-

This compound | C14H6Cl2O2 | CID 235823. PubChem - NIH. [Link]

-

This compound CAS#: 84-45-7. ChemWhat. [Link]

-

2,3-Dichloro-9,10-anthraquinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2,3-DICHLORO-5,6-DICYANO-P- BENZOQUINONE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- Synthesis method of chloroanthraquinone.

- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.

-

STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

-

Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Dyes, Anthraquinone. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound | CAS#:84-45-7 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. chemwhat.com [chemwhat.com]

- 7. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 8. 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1,4-Diamino-2,3-dichloroanthraquinone 93.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 11. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]

- 12. softbeam.net:8080 [softbeam.net:8080]

- 13. spectrabase.com [spectrabase.com]

- 14. Problems from Previous Years' Exams [chem.uci.edu]

- 15. lobachemie.com [lobachemie.com]

Introduction: The Anthraquinone Core and the Significance of Substitution

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloroanthraquinone

Abstract: This guide provides a comprehensive technical overview of the molecular structure of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize anthraquinone-based scaffolds in their work. This document moves beyond a simple recitation of properties, instead focusing on the principles of structural elucidation, the logic behind experimental choices, and the molecule's potential as a versatile synthon for creating novel chemical entities. We will explore the definitive characterization of its chemical architecture, its synthetic utility, and its relevance as a core scaffold in medicinal chemistry.

The anthraquinone framework, a tricyclic aromatic quinone, is a privileged scaffold in both industrial chemistry and drug discovery. Its rigid, planar structure allows it to function as a DNA intercalator and an inhibitor of critical enzymes like topoisomerase II, forming the basis for widely used chemotherapeutics such as doxorubicin and mitoxantrone.[1][2] The biological and chemical properties of an anthraquinone derivative are exquisitely controlled by the nature and position of its substituents.

This guide focuses on this compound (CAS No. 84-45-7), an isomer whose specific substitution pattern imbues it with unique reactivity. Unlike its isomers, the placement of two chlorine atoms on the same aromatic ring, adjacent to one another, creates a highly activated system for nucleophilic substitution. Understanding and confirming this precise molecular structure is the critical first step in harnessing its potential for the synthesis of novel dyes, functional materials, and, most importantly for our audience, libraries of potential therapeutic agents.[3][4]

Physicochemical and Structural Properties

A compound's identity begins with its fundamental properties. These values, summarized in Table 1, provide the basic data required for handling, reaction setup, and preliminary characterization.

| Property | Value | Source(s) |

| CAS Number | 84-45-7 | [5][6][7] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [3][7][8] |

| Molecular Weight | 277.11 g/mol | [7][8] |

| Melting Point | 267 °C | [3][8] |

| Boiling Point | 455.2 °C at 760 mmHg | [3][8] |

| Density | 1.514 g/cm³ | [3][8] |

| Appearance | Yellow to orange powder (typical) | N/A |

| Solubility | Insoluble in water | [7] |

| InChI Key | KPYPNTLKDIYIKB-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | [3][7] |

Part 1: A Workflow for Unambiguous Structural Elucidation

Mass Spectrometry (MS)

Expertise & Experience: The first step is to confirm the molecular weight and elemental composition. For a compound containing chlorine, MS offers a highly characteristic isotopic signature that serves as a powerful diagnostic tool.

Protocol: Analysis by Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Data Acquisition: Scan a mass range from m/z 50 to 400.

-

Interpretation:

-

Molecular Ion (M⁺): Expect a cluster of peaks corresponding to the molecular ion. The nominal mass is 276 g/mol (for ³⁵Cl₂).

-

Isotopic Pattern: The key diagnostic is the pattern created by the two chlorine isotopes (³⁵Cl and ³⁷Cl). Look for three primary peaks in the molecular ion cluster:

-

M⁺: (C₁₄H₆³⁵Cl₂) at ~275.97 m/z.

-

M+2: (C₁₄H₆³⁵Cl³⁷Cl) at ~277.97 m/z.

-

M+4: (C₁₄H₆³⁷Cl₂) at ~279.97 m/z.

-

-

Peak Ratios: The theoretical intensity ratio of M⁺ : M+2 : M+4 is approximately 100:65:10 (or ~9:6:1). Observing this pattern provides strong evidence for the presence of two chlorine atoms.

-

Trustworthiness: This isotopic pattern is a built-in validation. If the M+2 peak is not roughly 65% of the M⁺ peak, the presence of two chlorines is questionable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the formula, NMR spectroscopy elucidates the precise connectivity and confirms the isomeric identity. The symmetry of the molecule and the electronic environment of each proton and carbon atom generate a unique spectral fingerprint.

Protocol: ¹H and ¹³C NMR Analysis

-

Solvent Selection: The compound is non-polar. Deuterated chloroform (CDCl₃) is an appropriate solvent.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition (400 MHz or higher):

-

Acquire a standard proton spectrum.

-

Expected ¹H Spectrum: The structure has two distinct sets of protons, leading to a highly predictable spectrum.

-

H1/H4 and H5/H8 Protons: The protons on the unsubstituted ring (positions 5, 6, 7, 8) will appear as a complex multiplet, likely in the range of δ 8.2-8.4 ppm.

-

H6/H7 Protons: The protons on the dichlorinated ring (positions 1 and 4) will appear as a sharp singlet around δ 8.3 ppm, as they are chemically equivalent and have no adjacent protons to couple with.

-

Contrast with Isomers: This is distinct from what would be expected for 1,8-dichloroanthraquinone, which would show three distinct signals in the aromatic region, or 1,5-dichloroanthraquinone, which would show two distinct doublets and a triplet.

-

-

-

¹³C NMR Acquisition (100 MHz or higher):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected ¹³C Spectrum: Due to the molecule's C₂ᵥ symmetry, we expect to see 7 unique carbon signals (not 14).

-

Carbonyl Carbons (C9/C10): A signal in the δ 181-183 ppm range.

-

Chlorine-bearing Carbons (C2/C3): A signal in the δ 135-140 ppm range.

-

Aromatic Carbons: The remaining five signals will be in the δ 127-135 ppm range.

-

-

Authoritative Grounding: Published data confirms these assignments.[6]

-

Trustworthiness: The combination of the singlet in the ¹H NMR and the presence of exactly 7 signals in the ¹³C NMR provides a self-validating dataset that strongly confirms the 2,3-dichloro substitution pattern.

Part 2: Synthesis and Utility as a Chemical Synthon

Expertise & Experience: The true value of this compound for a drug development professional lies in its reactivity. The electron-withdrawing effect of the two carbonyl groups, combined with the inductive effect of the chlorine atoms, makes the C2 and C3 positions highly susceptible to nucleophilic aromatic substitution (SₙAr). This transforms the molecule from a simple intermediate into a versatile platform for building molecular diversity. The reactivity is analogous to that of the well-studied 2,3-dichloro-1,4-naphthoquinone, which is a cornerstone for synthesizing biologically active heterocyclic quinones.[9][10]

Sources

- 1. 2-Chloroanthraquinone | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 1,8-DICHLOROANTHRAQUINONE(82-43-9) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | CAS#:84-45-7 | Chemsrc [chemsrc.com]

- 6. This compound | C14H6Cl2O2 | CID 235823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Solubility of 2,3-Dichloroanthraquinone in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 2,3-dichloroanthraquinone in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and offers insights into the practical application of this knowledge.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound belonging to the anthraquinone family. Anthraquinone and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of dyes and pigments.[1][2] The fused polycyclic structure of anthraquinones provides a rigid, planar, and aromatic scaffold, which is a key feature for intercalation with DNA and inhibition of enzymes like topoisomerase-II, making them valuable pharmacophores in anticancer drug discovery.[3] The solubility of these compounds is a critical parameter that dictates their utility in various applications, from reaction chemistry to formulation and biological assays. Understanding and predicting the solubility of this compound in different organic solvents is therefore paramount for its effective use.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [1][4][5] |

| Molecular Weight | 277.1 g/mol | [1][4][5] |

| Melting Point | 267°C | [1][5] |

| Appearance | Crystalline solid | |

| Water Solubility | Insoluble (2.1 x 10⁻⁵ g/L at 25°C) | [4] |

| LogP | 3.76880 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [4][6] |

| Hydrogen Bond Donor Count | 0 | [6] |

The very low water solubility and a LogP value greater than 3 indicate that this compound is a lipophilic and hydrophobic compound.

Theoretical Framework: The Science of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and are particularly significant for nonpolar compounds. The large, aromatic structure of this compound results in substantial surface area for these interactions.

-

Dipole-Dipole Interactions: The presence of two carbonyl groups and two chlorine atoms introduces polarity into the this compound molecule, creating a permanent dipole moment. Polar solvents will interact with these dipoles.

-

Hydrogen Bonding: this compound has two carbonyl oxygen atoms that can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can form hydrogen bonds with the solute, enhancing solubility. However, the molecule itself lacks hydrogen bond donors.

The interplay of these forces determines the solubility of this compound in various organic solvents. Nonpolar aromatic solvents like toluene and benzene can interact favorably through π-π stacking with the anthraquinone core. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their large dipole moments and ability to solvate both polar and nonpolar moieties.[8] Polar protic solvents like ethanol can engage in hydrogen bonding, but the large nonpolar backbone of the anthraquinone may limit solubility.

Conceptual Diagram of Solute-Solvent Interactions

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking interactions with the anthraquinone core. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Similar polarity and ability to engage in dipole-dipole and van der Waals interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Polar aprotic nature allows for effective solvation of the polar groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | Lower polarity compared to ketones may lead to reduced solubility. |

| Alcohols | Ethanol, Methanol | Sparingly Soluble | Hydrogen bonding with the carbonyl groups is possible, but the large nonpolar backbone may limit solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | Strong dipole moments and ability to dissolve a wide range of compounds. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | "Like dissolves like" principle; the high polarity of the solute is not compatible with nonpolar aliphatic solvents. |

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

For a compound with low aqueous solubility like this compound, the "shake-flask" method is the gold standard for determining its equilibrium solubility in organic solvents.[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (enough to ensure a solid phase remains at equilibrium) into a series of glass vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating any solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the unknown samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Shake-flask method workflow.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for related chloroanthraquinones indicates that these compounds should be handled with care.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is sparse, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for a reliable prediction of its solubility behavior. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and halogenated solvents like dichloromethane, with moderate to low solubility in alcohols and nonpolar aliphatic solvents. The equilibrium shake-flask method provides a robust and reliable means for the experimental determination of its solubility. Adherence to proper safety protocols is essential when handling this and related compounds. This guide provides the necessary theoretical and practical framework to empower researchers to effectively work with this compound.

References

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

- Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 45-92). John Wiley & Sons, Inc.

- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341.

-

BioCrick. (n.d.). 2,3-Dimethylanthraquinone. Retrieved from [Link]

-

ChemSrc. (2023, August 25). This compound. Retrieved from [Link]

-

ECHA. (n.d.). 1,4-Diamino-2,3-dihydroanthracene-9,10-dione. Retrieved from [Link]

-

EPA. (1975). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Mishra, B., Acharya, P. C., & De, U. C. (2023). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Anticancer Agents in Medicinal Chemistry.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2023, August 8). Measurement and correlation of solubility of anthraquinone dyestuffs in supercritical carbon dioxide. Retrieved from [Link]

-

Spectrum Dyes & Chemicals Pvt. Ltd. (n.d.). Proposed Synthetic Organic Chemicals Manufacturing Unit (Dyes & Dye Intermediates) along with 4 MW CPP. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | 84-58-2 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 84-45-7 [m.chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. 2,3-Dimethylanthraquinone | CAS:6531-35-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3-Dichloroanthraquinone

This guide provides an in-depth technical overview of the essential spectroscopic techniques for the characterization of 2,3-dichloroanthraquinone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust understanding of the molecule's structural identity.

Introduction: The Molecular Blueprint of this compound

This compound is a chlorinated derivative of anthraquinone, a core scaffold in many dyes, pigments, and pharmacologically active compounds.[1] Its chemical structure, 2,3-dichloroanthracene-9,10-dione, features a planar, conjugated system that dictates its unique spectroscopic properties.[1][2] Accurate and comprehensive characterization is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to establish a definitive analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the anthraquinone core.

Expert Insight: The Rationale for Solvent Selection

The choice of a deuterated solvent is the most critical parameter in NMR sample preparation. The ideal solvent must fully dissolve the analyte without contributing interfering signals to the spectrum. For a sparingly soluble, non-polar compound like this compound, Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power and single residual proton peak at ~7.26 ppm.[3] If solubility is insufficient, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual proton peak at ~2.50 ppm and water peak around 3.3 ppm must be considered.[4][5]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Complete dissolution is crucial for acquiring high-resolution spectra.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs. For ¹³C NMR, proton decoupling is employed to produce a spectrum with single lines for each unique carbon atom.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. Given the molecule's symmetry, 7 distinct signals are expected out of the 14 total carbons.

| Carbon Atom | Chemical Shift (δ) ppm | Rationale for Assignment |

| C-9, C-10 | ~181 | Carbonyl carbons, highly deshielded. |

| C-2, C-3 | ~138 | Aromatic carbons directly attached to electron-withdrawing chlorine atoms. |

| C-4a, C-9a | ~134 | Quaternary aromatic carbons at the ring junctions. |

| C-5, C-8 | ~134 | Aromatic C-H carbons in the unsubstituted ring. |

| C-6, C-7 | ~128 | Aromatic C-H carbons in the unsubstituted ring. |

| C-1, C-4 | ~129 | Aromatic C-H carbons adjacent to the chlorinated ring. |

| C-8a, C-10a | ~132 | Quaternary aromatic carbons at the ring junctions. |

| Note: Data is based on published values for 2,3-dichloro-9,10-anthraquinone in CDCl₃.[6] Precise chemical shifts can vary slightly based on concentration and instrument. |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to be simple due to the molecule's C₂ᵥ symmetry. The six protons will give rise to two distinct multiplets.

| Proton(s) | Predicted Shift (δ) ppm | Multiplicity | Coupling (J) | Rationale for Assignment |

| H-1, H-4 | ~8.2-8.4 | Multiplet (dd) | ortho, meta | Protons adjacent to the electron-withdrawing quinone and chlorinated ring. |

| H-5, H-8 | ~8.2-8.4 | Multiplet (dd) | ortho, meta | Protons peri to the carbonyl groups, experiencing strong deshielding. |

| H-6, H-7 | ~7.8-7.9 | Multiplet (dd) | ortho, ortho | Protons on the unsubstituted aromatic ring. |

| Note: This is a predicted spectrum based on known substituent effects in anthraquinone systems.[7][8] Experimental verification is required. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which act as molecular fingerprints. For this compound, the most prominent features will be the carbonyl (C=O) and aromatic absorptions.

Expert Insight: Sample Preparation for Solids

For solid samples, the KBr (potassium bromide) pellet technique is the gold standard.[9][10] The analyte must be ground into a very fine powder and intimately mixed with dry KBr. This minimizes scattering of the infrared beam (the Christiansen effect) and ensures a high-quality, sharp spectrum.[9] The KBr itself is transparent in the mid-IR region, providing a clean background.

Experimental Protocol: KBr Pellet Preparation

-

Grinding: Add ~1 mg of this compound and ~100 mg of dry, spectroscopic-grade KBr to an agate mortar.

-

Mixing: Grind the mixture thoroughly with a pestle for 3-5 minutes until it is a fine, homogenous powder.

-

Pressing: Transfer the powder to a pellet press die and apply several tons of pressure for approximately 1-2 minutes to form a thin, transparent, or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Workflow for IR Analysis (KBr Method)

Caption: Workflow for solid-state IR analysis using the KBr pellet method.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~1675 | C=O stretch (quinone) | Confirms the presence of the conjugated ketone functional groups. A strong, sharp absorption. |

| ~1590, ~1470 | C=C stretch (aromatic) | Indicates the presence of the aromatic rings. |

| ~3050-3100 | C-H stretch (aromatic) | Aromatic C-H bonds. Typically weaker than aliphatic C-H stretches. |

| ~1300 | C-C stretch | Skeletal vibrations of the anthraquinone core. |

| ~800-900 | C-Cl stretch | Confirms the presence of the chlorine substituents. |

| Note: These are typical frequency ranges. The exact positions can be influenced by the solid-state packing of the crystal lattice. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing valuable information about its conjugated π-system. The extended conjugation of the anthraquinone core gives rise to characteristic absorption bands.

Expert Insight: The Role of the Solvent and Electronic Transitions

The UV-Vis spectrum of anthraquinone derivatives is characterized by two primary types of electronic transitions: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region.[11][12] The solvent can significantly influence the position of the maximum absorption wavelength (λmax), a phenomenon known as solvatochromism.[13] Polar solvents like ethanol can interact with the molecule's dipole moment, often causing a shift in the absorption bands compared to non-polar solvents.[12] Ethanol is a common choice as it is transparent in the relevant UV-Vis range and can dissolve a wide range of organic compounds.[14]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or dichloromethane) of a known concentration (e.g., 1 mg/100 mL). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to record a baseline or "blank" spectrum.

-

Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution.

-

Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired range (e.g., 200-800 nm).

Workflow for UV-Vis Analysis

Caption: Workflow for solution-phase UV-Vis spectroscopic analysis.

Expected UV-Vis Absorption Data

The spectrum is expected to show multiple absorption bands characteristic of the anthraquinone chromophore.

| Approx. λmax (nm) | Transition Type | Region | Characteristics |

| ~250-280 | π → π | UV-C / UV-B | High molar absorptivity (ε), related to the benzenoid rings. |

| ~330 | π → π | UV-A | Moderate intensity, related to the quinoid system. |

| >350 | n → π* | UV-A / Visible | Low molar absorptivity (ε), arises from non-bonding electrons on carbonyl oxygens. Often appears as a shoulder. |

| Note: Data represents typical values for anthraquinone systems in ethanol.[11][12] The chlorine substituents are auxochromes and may cause slight bathochromic (red) or hypsochromic (blue) shifts. |

Conclusion

The collective data from NMR, IR, and UV-Vis spectroscopy provides a comprehensive and self-validating analytical profile for this compound. ¹³C and ¹H NMR confirm the specific arrangement of atoms in the molecular skeleton, IR spectroscopy verifies the presence of critical functional groups, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these techniques provide the robust, reliable data required by researchers and drug development professionals to confirm the identity, purity, and structure of this important chemical entity.

References

-

Sieckmann, R. (1991). Magn. Res. Chem., 29, 264. As cited by SpectraBase. (URL: [Link])

-

Gedefaw, D., et al. (2007). Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. PubMed. (URL: [Link])

-

LookChem. (n.d.). This compound. (URL: [Link])

-

ResearchGate. (n.d.). 1 H NMR spectroscopic data of compounds 1-8 a. (URL: [Link])

-

ResearchGate. (n.d.). UV-Vis spectra of 1–23 in CH2Cl2 classified according to the.... (URL: [Link])

-

ResearchGate. (n.d.). Influences of different solvents on the UV-vis absorption of the synthesized anthraquinone dye. (URL: [Link])

-

PubChem. (n.d.). 2-Chloroanthraquinone. (URL: [Link])

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

-

Fotsing, J. R., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central. (URL: [Link])

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. (URL: [Link])

-

ResearchGate. (n.d.). How to prepare IR samples?. (URL: [Link])

-

BK Instruments Inc. (n.d.). NMR Solvent data chart. (URL: [Link])

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])

-

PubChem. (n.d.). This compound. (URL: [Link])

-

Al-Majed, A. A., et al. (2019). Charge–transfer reaction of 2,3-dichloro-1,4-naphthoquinone with crizotinib. National Institutes of Health. (URL: [Link])

-

UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube. (URL: [Link])

-

Metkon. (2024). Spectroscopic Sample Preparation: Techniques for Accurate Results. (URL: [Link])

-

ResearchGate. (n.d.). The absorption spectra of anthraquinone dye: (a) Fundamental.... (URL: [Link])

-

NIST. (n.d.). Anthraquinone, 1-chloro-5-nitro. NIST WebBook. (URL: [Link])

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C14H6Cl2O2 | CID 235823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bkinstruments.co.kr [bkinstruments.co.kr]

- 4. ckgas.com [ckgas.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,5-DICHLOROANTHRAQUINONE(82-46-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilic Sites of 2,3-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the electrophilic sites of 2,3-dichloroanthraquinone, a key intermediate in the synthesis of dyes, pigments, and pharmacologically active molecules. Understanding the electrophilic nature of this compound is paramount for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities. This document moves beyond a simple recitation of facts to explain the underlying electronic principles and provide both theoretical and practical frameworks for harnessing the unique reactivity of this versatile scaffold.

Introduction: The Anthraquinone Core and the Influence of Dichlorination

The 9,10-anthraquinone framework is a privileged structure in medicinal chemistry and materials science, known for its rigid, planar geometry and its inherent electron-deficient nature. The two carbonyl groups at the C9 and C10 positions act as powerful electron-withdrawing groups, influencing the electron density across the entire aromatic system.

The introduction of two chlorine atoms at the C2 and C3 positions, as in this compound, further modulates the electronic landscape of the molecule. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which further depletes electron density from the aromatic ring to which it is attached. This heightened electrophilicity makes this compound a prime substrate for nucleophilic attack, particularly through nucleophilic aromatic substitution (SNAr) reactions.

Theoretical Framework: Unveiling the Electrophilic Hotspots

The electrophilic sites of this compound can be predicted and rationalized through a combination of fundamental electronic effects and advanced computational modeling.

The Interplay of Inductive and Resonance Effects

The reactivity of the this compound nucleus is governed by a delicate balance of inductive and resonance effects.

-

Inductive Effect (-I): The carbonyl groups and the chlorine atoms strongly pull electron density away from the aromatic rings through the sigma bonds. This effect is most pronounced at the carbon atoms directly attached to these electron-withdrawing groups.

-

Resonance Effect (-M): The carbonyl groups also withdraw electron density via resonance, delocalizing the pi-electrons of the aromatic system. This effect primarily deactivates the entire ring system towards electrophilic attack but, crucially, activates it for nucleophilic substitution.

The confluence of these effects renders the carbon atoms of the dichloro-substituted ring significantly more electron-poor and, therefore, more susceptible to nucleophilic attack.

Computational Insights: Visualizing Electrophilicity

Modern computational chemistry provides powerful tools to visualize and quantify the electrophilic character of different atomic sites within a molecule.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are the primary targets for nucleophiles. For this compound, the MEP map is expected to show a significant region of positive potential around the dichloro-substituted aromatic ring, particularly at the C2 and C3 positions.

Workflow for Generating a Molecular Electrostatic Potential (MEP) Map

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

The Fukui function, f(r), is a concept derived from density functional theory that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.[1][2] Specifically, the Fukui function for nucleophilic attack (f+(r)) indicates the change in electron density at a particular point when an electron is added to the system. A higher value of f+(r) at an atomic site suggests a greater susceptibility to nucleophilic attack. For this compound, the condensed Fukui function analysis is predicted to show the largest f+ values for the C2 and C3 carbon atoms.

Experimental Evidence: Probing Electrophilicity through Reactions

The theoretical predictions of the electrophilic sites of this compound are corroborated by its reactivity in various chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The primary electrophilic sites of this compound are the carbon atoms C2 and C3, which bear the chlorine atoms. These positions are highly activated towards SNAr reactions due to the strong electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. Nucleophiles will readily attack these positions, leading to the displacement of the chloride ion.

The general mechanism for the SNAr reaction at the C2 or C3 position involves two key steps:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom (C2 or C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Generalized SNAr Mechanism on this compound

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The reaction can proceed to give either mono- or di-substituted products, depending on the reaction conditions and the nature of the nucleophile. For instance, the synthesis of various aminoanthraquinone derivatives is often achieved through the reaction of halogenated anthraquinones with amines.[1][3]

Regioselectivity in Nucleophilic Attack

While both C2 and C3 are highly electrophilic, the electronic environment of the mono-substituted intermediate can influence the regioselectivity of a second substitution. The introduction of an electron-donating group in the first substitution step may deactivate the ring towards a second SNAr reaction. Conversely, an electron-withdrawing nucleophile could further activate the remaining chlorinated position.

Other Potential Electrophilic Sites

Although significantly less reactive towards nucleophiles than the C2 and C3 positions, the carbonyl carbons (C9 and C10) can also exhibit electrophilic character. Under certain conditions, particularly with strong, hard nucleophiles, addition to the carbonyl group can occur. However, for the majority of synthetic applications involving nucleophilic reagents, the SNAr pathway at the halogenated positions is the dominant reactive manifold.

Experimental Protocols

The following protocols are illustrative examples of how the electrophilic nature of this compound can be exploited for the synthesis of novel derivatives.

Protocol: Synthesis of a Mono-amino Substituted Anthraquinone

Objective: To demonstrate the mono-substitution of a chlorine atom on this compound via an SNAr reaction with an amine.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and aniline (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired mono-amino substituted anthraquinone.

Protocol: Computational Analysis of Electrophilic Sites

Objective: To theoretically determine the electrophilic sites of this compound using Fukui function analysis.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

-

Geometry Optimization: Perform a geometry optimization of the neutral this compound molecule using a suitable level of theory (e.g., DFT with B3LYP functional and 6-31G(d) basis set).

-

Single-Point Calculations: Using the optimized geometry, perform single-point energy calculations for the neutral (N electrons), cationic (N-1 electrons), and anionic (N+1 electrons) states of the molecule.

-

Population Analysis: For each of the three calculations, perform a population analysis (e.g., Mulliken, Löwdin, or Hirshfeld) to obtain the electron population on each atom.

-

Condensed Fukui Function Calculation: Calculate the condensed Fukui function for nucleophilic attack (fk+) for each atom 'k' using the following finite difference approximation: fk+ = qk(N+1) - qk(N) where qk(N+1) is the electron population on atom 'k' in the anionic state and qk(N) is the electron population on atom 'k' in the neutral state.

-

Analysis: Identify the atoms with the highest fk+ values. These correspond to the most probable sites for nucleophilic attack.

Summary of Electrophilic Sites

The electrophilic character of the various positions in this compound can be summarized as follows:

| Position(s) | Primary Electrophilic Character | Governing Factors | Common Reactions |

| C2, C3 | High | -I effect of Chlorine, -M and -I effects of Carbonyls, Good leaving group (Cl⁻) | Nucleophilic Aromatic Substitution (SNAr) |

| C9, C10 | Moderate | Polarization of the C=O bond | Nucleophilic addition (less common) |

| C1, C4 | Low | Proximity to electron-withdrawing carbonyl groups | Generally unreactive to nucleophiles |

| C5-C8 | Very Low | Less influenced by the electron-withdrawing groups | Generally unreactive to nucleophiles |

Conclusion

The electrophilic landscape of this compound is dominated by the C2 and C3 positions, which are highly activated towards nucleophilic aromatic substitution. This pronounced reactivity is a direct consequence of the synergistic electron-withdrawing effects of the two chlorine atoms and the two carbonyl groups. While the carbonyl carbons also possess electrophilic character, their reactivity is generally overshadowed by the SNAr pathway at the chlorinated sites. A thorough understanding of these principles, supported by computational modeling and validated by experimental results, is crucial for the effective utilization of this compound as a building block in the synthesis of complex organic molecules for a wide range of applications in science and industry.

References

-